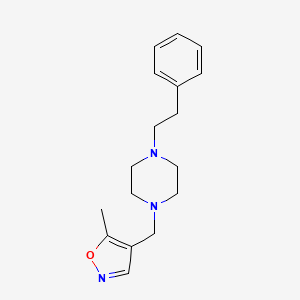

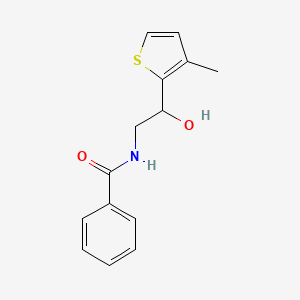

5-メチル-4-((4-フェネチルピペラジン-1-イル)メチル)イソキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and one nitrogen atom in adjacent positions. The compound "5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole" is not directly mentioned in the provided papers, but these papers discuss various isoxazole derivatives and their synthesis, structure, and reactivity, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles . Another method involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for further functionalized isoxazole derivatives . These methods highlight the versatility of isoxazole synthesis, which could be applied to the synthesis of "5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit tautomerism, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones, which exist in different forms depending on the solvent polarity . The presence of substituents on the isoxazole ring can influence the tautomeric equilibrium and the overall stability of the molecule. The crystal structure of certain isoxazole derivatives, such as azo dyes, has been determined by X-ray diffraction, providing insights into the molecular geometry and electronic distribution .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including electrophilic substitution due to the inductive effect of the oxygen atom, which imparts an electrophilic character to the isoxazole ring . Additionally, isoxazole compounds can participate in multicomponent reactions, as demonstrated by the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through a reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . The reactivity of isoxazole derivatives can be further modified by introducing different substituents, leading to a wide range of potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids comparable in strength to carboxylic acids . The presence of substituents can also affect the solubility, melting point, and stability of the isoxazole compounds. Spectroscopic techniques such as IR, NMR, and MS are commonly used to characterize these compounds and provide information about their functional groups and molecular environment .

科学的研究の応用

創薬と医薬品化学

イソキサゾールは、創薬における特権的なスキャフォールドとして役立ちます。イソキサゾールは、その多様な生物活性のために、市販薬に広く見られます。研究者は、金属触媒に頼ることなく、イソキサゾールにアクセスするための様々な合成経路を探求してきました。 これらの金属フリー法は、より環境に優しく、金属触媒反応に関連する欠点を解消しています .

抗がん特性

3,4,5-トリ置換イソキサゾールの細胞毒性効果について研究が行われています。これらの誘導体は、がん細胞に対して有望な活性を示します。 研究者は、(E)-3,5-ジメチル-4-(R-フェニルジアゼニル)イソキサゾール誘導体について、65%以上の収率を達成しており、抗がん剤としての可能性を強調しています .

材料科学

生物学的応用を超えて、イソキサゾールは材料科学においても有用性を発揮します。イソキサゾールは、そのユニークな電子特性により、有機半導体、センサー、光電子デバイスの興味深い候補となっています。

要約すると、5-メチル-4-((4-フェネチルピペラジン-1-イル)メチル)イソキサゾールは、様々な分野で有望な可能性を秘めています。 金属フリー経路による合成と生物活性に関する研究は、この興味深い化合物の理解に貢献しています . 詳細が必要な場合や追加の質問がある場合は、お気軽にお尋ねください! 😊

Safety and Hazards

The safety data sheet for a similar compound, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

作用機序

Target of Action

Isoxazole and piperazine, structural components of this compound, are often found in drugs and bioactive molecules. Isoxazole rings are present in several drugs and exhibit various biological activities . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors.

特性

IUPAC Name |

5-methyl-4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOUSDVOBAMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)

![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)